5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(4-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide
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Overview
Description
5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that features a pyrazole core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a β-diketone.
Substitution reactions: The pyrazole core is then functionalized with the 4-chlorobenzyl and 4-nitrobenzylidene groups through nucleophilic substitution reactions.
Final assembly: The final compound is assembled by coupling the substituted pyrazole with the appropriate carbohydrazide under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine.
Substitution: Replacement of the chlorobenzyl group with the nucleophile.
Scientific Research Applications
5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological effect. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzyl alcohol
- 4-Nitrobenzyl chloride
- Pyrazole derivatives
Uniqueness
5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and potentially useful in a variety of applications.
Properties
CAS No. |
634896-27-8 |
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Molecular Formula |
C24H18ClN5O4 |
Molecular Weight |
475.9 g/mol |
IUPAC Name |
3-[4-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-(4-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H18ClN5O4/c25-19-7-1-17(2-8-19)15-34-21-11-5-18(6-12-21)22-13-23(28-27-22)24(31)29-26-14-16-3-9-20(10-4-16)30(32)33/h1-14H,15H2,(H,27,28)(H,29,31)/b26-14+ |
InChI Key |
PYRXARRHRKHASN-VULFUBBASA-N |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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